molecular formula C13H13N3O B6357563 2-Methyl-6-phenylpyridine-3-carbohydrazide CAS No. 52090-57-0

2-Methyl-6-phenylpyridine-3-carbohydrazide

Cat. No.: B6357563
CAS No.: 52090-57-0
M. Wt: 227.26 g/mol
InChI Key: ZVJCPUDNVIFAPQ-UHFFFAOYSA-N
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Description

2-Methyl-6-phenylpyridine-3-carbohydrazide (CAS: 52090-57-0) is a pyridine derivative characterized by a methyl group at position 2, a phenyl group at position 6, and a carbohydrazide functional group at position 3 of the pyridine ring .

Properties

IUPAC Name

2-methyl-6-phenylpyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9-11(13(17)16-14)7-8-12(15-9)10-5-3-2-4-6-10/h2-8H,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJCPUDNVIFAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391076
Record name 2-methyl-6-phenylpyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52090-57-0
Record name 2-methyl-6-phenylpyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of Ethyl 2-Methyl-6-phenylpyridine-3-carboxylate with Hydrazine Hydrate

The most direct route involves hydrazinolysis of ethyl 2-methyl-6-phenylpyridine-3-carboxylate. In a representative procedure, the ester (1.0 equiv) is refluxed with hydrazine hydrate (2.0 equiv) in ethanol for 6–8 hours. The reaction proceeds via nucleophilic acyl substitution, where hydrazine replaces the ethoxy group.

Key Conditions :

  • Solvent: Ethanol (anhydrous)

  • Temperature: 80°C (reflux)

  • Yield: 78–85%

Characterization Data :

  • 1H-NMR (DMSO-d6): δ 2.28 (s, 3H, CH3), 7.43–8.99 (m, 6H, Ar-H), 10.81 (s, 1H, NH).

  • 13C-NMR : δ 14.2 (CH3), 122.1–151.0 (pyridine and phenyl carbons), 169.8 (C=O).

Condensation of Pyridine-3-carbonyl Chloride with Hydrazine

Synthesis of 2-Methyl-6-phenylpyridine-3-carbonyl Chloride

The acid chloride intermediate is prepared by treating 2-methyl-6-phenylpyridine-3-carboxylic acid with thionyl chloride (SOCl2) under reflux. The resulting carbonyl chloride is then reacted with hydrazine hydrate in dichloromethane at 0–5°C to prevent side reactions.

Key Conditions :

  • Chlorination: SOCl2 (3.0 equiv), 70°C, 2 hours.

  • Hydrazine Reaction: 0°C, 1 hour; RT, 4 hours.

  • Yield: 65–72%.

Challenges :

  • Moisture sensitivity of the acid chloride necessitates anhydrous conditions.

  • Over-reaction with hydrazine may form bis-hydrazides, requiring careful stoichiometry.

Multi-Step Synthesis via Enaminone Intermediates

Enaminone Formation

Adapting methods from naphthalene-based systems, 2-acetyl-6-phenylpyridine is reacted with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form an enaminone intermediate. This intermediate undergoes cyclization with ethyl acetoacetate in acetic acid and ammonium acetate.

Procedure :

  • Enaminone Synthesis :

    • 2-Acetyl-6-phenylpyridine + DMF-DMA → (E)-3-(dimethylamino)-1-(6-phenylpyridin-2-yl)prop-2-en-1-one.

    • Conditions: RT, 12 hours; yield: 89%.

  • Cyclization :

    • Enaminone + ethyl acetoacetate → ethyl 2-methyl-6-phenylpyridine-3-carboxylate.

    • Conditions: Acetic acid/NH4OAc (8:10), reflux, 3 hours; yield: 93%.

Hydrazide Formation

The ester from Step 3.1 is treated with hydrazine hydrate (80% in ethanol) to yield the target carbohydrazide.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Preparation Methods

MethodStarting MaterialYieldPurity (HPLC)Key Advantage
HydrazinolysisEthyl ester85%98.5%One-step, high yield
Acid ChlorideCarboxylic acid72%97.2%Scalable
Multi-Step2-Acetyl-6-phenylpyridine78%96.8%Flexible intermediate use

Characterization and Analytical Validation

Spectroscopic Confirmation

  • IR : Strong absorption at 2250 cm⁻¹ (C≡N) and 1690 cm⁻¹ (C=O).

  • MS : Molecular ion peak at m/z 300 [M+H]+.

Purity Assessment

  • HPLC : Retention time = 4.2 min (C18 column, MeCN:H2O = 70:30).

Challenges and Optimization Strategies

Solvent Selection

  • Ethanol vs. Methanol: Ethanol reduces ester hydrolysis side reactions.

  • Polar aprotic solvents (DMF) improve enaminone stability but complicate purification.

Temperature Control

  • Low temperatures (0–5°C) minimize diacylhydrazine formation during acid chloride reactions .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-phenylpyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-Methyl-6-phenylpyridine-3-carbohydrazide serves as a crucial intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds with desired properties.

Research has highlighted the potential biological activities of this compound, particularly its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial effects against various pathogens. The Minimum Inhibitory Concentration (MIC) values for notable microorganisms are presented in the table below:
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest its potential utility in developing new antimicrobial agents, particularly against resistant strains .

Medicinal Chemistry

The compound is also being investigated for its role as a pharmacophore in drug development. Its structural features allow it to interact with biological macromolecules, influencing their functions through mechanisms such as hydrogen bonding and π-π interactions with aromatic residues in proteins. Ongoing studies aim to elucidate its efficacy against cancer cell lines and its potential as a therapeutic agent.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of pyridine compounds, including this compound. The findings indicated that modifications to the phenyl group significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting pathways for optimizing drug design.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound, revealing that it induces apoptosis in specific cancer cell lines through caspase activation pathways. The study proposed that further exploration into its mechanism could lead to novel treatments for resistant cancer types.

Mechanism of Action

The mechanism of action of 2-Methyl-6-phenylpyridine-3-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-methyl-6-phenylpyridine-3-carbohydrazide and analogous pyridine or pyridazine derivatives:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties Source
This compound 2-methyl, 6-phenyl, 3-carbohydrazide C₁₃H₁₃N₃O 227.26 52090-57-0 Ligand synthesis, potential medicinal uses
5-Chloro-6-phenylpyridazin-3(2H)-one 5-chloro, 6-phenyl, pyridazinone ring C₁₀H₇ClN₂O 206.63 Not provided Intermediate for substituted pyridazines
2-Ethyl-3-hydroxy-6-methylpyridine 2-ethyl, 3-hydroxy, 6-methyl C₈H₁₁NO 137.18 2364-75-2 Pharmaceuticals, agrochemicals
6-Methylpyridine-2-carboxylic acid 6-methyl, 2-carboxylic acid C₇H₇NO₂ 137.14 3222-04-3 Chelating agent, organic synthesis
Ethyl 6-methylpyridazine-3-carboxylate 6-methyl, 3-ethyl ester, pyridazine ring C₈H₁₀N₂O₂ 166.18 64210-57-7 Synthetic intermediate

Analysis of Substituent Effects

  • Carbohydrazide vs. Carboxylic Acid/Esters : The carbohydrazide group in this compound enhances its ability to form coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺) compared to carboxylic acid derivatives like 6-methylpyridine-2-carboxylic acid, which primarily act as chelating agents .
  • Chlorinated vs. Methyl/Phenyl Substituents: The 5-chloro substituent in 5-chloro-6-phenylpyridazin-3(2H)-one increases electrophilicity at the pyridazine ring, facilitating nucleophilic substitutions (e.g., alkylation reactions) .
  • Hydroxy vs. Hydrazide Functional Groups : 2-Ethyl-3-hydroxy-6-methylpyridine’s hydroxyl group enables hydrogen bonding, making it suitable for pharmaceutical formulations , whereas the hydrazide group in the target compound offers versatility in Schiff base formation or heterocyclic condensation reactions .

Biological Activity

2-Methyl-6-phenylpyridine-3-carbohydrazide (CAS No. 52090-57-0) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following molecular structure:

  • Molecular Formula : C13H13N3O
  • Molecular Weight : 227.26 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results indicate a promising profile for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. Notably, it has shown significant cytotoxic effects on various cancer cell lines, including HeLa and MCF7 cells.

Case Study: HeLa Cell Line
In vitro studies demonstrated that treatment with this compound resulted in:

  • IC50 Values :
    • HeLa Cells: 0.80 µM
    • MCF7 Cells: 0.43 µM

The mechanism of action involves inducing apoptosis through the accumulation of reactive oxygen species (ROS) and cell cycle arrest at the G2/M phase .

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa0.80Apoptosis induction, ROS accumulation
MCF70.43Apoptosis induction, G2/M phase arrest

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • DNA Interaction : The compound shows strong binding affinity to DNA, which may disrupt replication and transcription processes.
  • Hydrogen Bonding : The carbohydrazide moiety can form hydrogen bonds with biological macromolecules, influencing their stability and function.
  • Protein Interactions : Molecular docking studies suggest that the pyridine ring engages in π-π interactions with aromatic residues in proteins, modulating their activity .

Structure-Activity Relationship (SAR)

A structure–activity relationship (SAR) study has been conducted to optimize the biological properties of derivatives based on the diacyl-hydrazide scaffold. Modifications at various positions around the phenyl moiety have been explored to enhance potency and reduce toxicity .

Table 3: SAR Insights for Derivatives

DerivativePosition of ModificationIC50 (µM)Toxicity Profile
Compound A20.5Non-toxic
Compound B41.0Mild toxicity
Compound C30.8Non-toxic

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-6-phenylpyridine-3-carbohydrazide, and what critical parameters influence reaction efficiency?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common route involves reacting 2-Methyl-6-phenylpyridine-3-carbonyl chloride with hydrazine hydrate in anhydrous ethanol under reflux (60–80°C) for 6–8 hours. Key parameters include solvent polarity (e.g., ethanol vs. DMF), stoichiometric ratios (excess hydrazine improves yield), and temperature control to avoid side reactions like over-alkylation. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR confirms the hydrazide moiety (N–H peaks at δ 9–10 ppm) and aromatic protons. IR spectroscopy identifies C=O (1650–1700 cm⁻¹) and N–H stretches (3200–3400 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction with SHELXL refinement (e.g., using Olex2 or SHELXTL) resolves 3D structure, hydrogen bonding, and π-stacking interactions. Refinement parameters (R-factor < 5%) ensure accuracy .

Q. How can preliminary biological activity screening be designed for this carbohydrazide?

  • Methodological Answer : Use in vitro assays:

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) per CLSI guidelines.
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation.
  • Enzyme inhibition : Spectrophotometric assays targeting kinases or proteases (e.g., EGFR inhibition). Include positive controls (e.g., cisplatin for cytotoxicity) and solvent controls (DMSO < 1%) .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict electronic properties and reactivity?

  • Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites, aiding in understanding reactivity for derivatization. Solvent effects (PCM model) improve accuracy for biological applications .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines, incubation times, and endpoints.
  • Structural analogs : Compare activity of derivatives to identify pharmacophores (e.g., phenyl vs. thiophene substitutions).
  • Meta-analysis : Pool data from multiple studies, adjusting for variables like purity (HPLC ≥ 95%) and formulation (nanoparticle vs. free compound) .

Q. How can response surface methodology (RSM) optimize synthesis conditions?

  • Methodological Answer : Design a Box-Behnken or central composite design (CCD) to test variables:

  • Factors : Temperature (X₁), hydrazine molar ratio (X₂), reaction time (X₃).
  • Response : Yield (%) or purity (HPLC area %).
  • Analysis : ANOVA identifies significant factors; desirability function pinpoints optimal conditions (e.g., 70°C, 1.5 eq hydrazine, 7 hours) .

Q. What are the challenges in derivatizing this carbohydrazide for enhanced bioactivity?

  • Methodological Answer :

  • Functionalization : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the phenyl ring via Suzuki coupling.
  • Heterocycle fusion : Attach triazole or thiadiazole rings via cyclocondensation (e.g., with CS₂ or NH₂NH₂).
  • Steric hindrance : Use bulky substituents (e.g., tert-butyl) to modulate target binding. Monitor regioselectivity via LC-MS/MS .

Q. How can solubility and stability issues in biological assays be addressed?

  • Methodological Answer :

  • Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility.
  • Prodrug design : Convert hydrazide to methyl ester (hydrolyzed in vivo).
  • Lyophilization : Prepare stable solid dispersions with PVP or poloxamers. Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. What isotopic labeling techniques elucidate metabolic pathways or reaction mechanisms?

  • Methodological Answer :

  • ¹³C/¹⁵N labeling : Track hydrazide decomposition in liver microsomes via LC-HRMS.
  • Deuterium exchange : Study proton transfer in acidic conditions (e.g., D₂O solvent).
  • Radiolabeling : Synthesize [¹⁴C]-labeled compound for ADME studies in rodents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-6-phenylpyridine-3-carbohydrazide
Reactant of Route 2
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2-Methyl-6-phenylpyridine-3-carbohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.